REACTION_CXSMILES
|
[S:1]1[CH2:6][CH2:5][CH2:4][S:3][CH:2]1[C:7]([O:9][CH2:10][CH3:11])=[O:8].Br[CH2:13][CH2:14][CH2:15][CH2:16][Cl:17].[H-].[Na+]>CN(C=O)C>[Cl:17][CH2:16][CH2:15][CH2:14][CH2:13][C:2]1([C:7]([O:9][CH2:10][CH3:11])=[O:8])[S:3][CH2:4][CH2:5][CH2:6][S:1]1 |f:2.3|
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
S1C(SCCC1)C(=O)OCC
|
Name
|
|
Quantity
|
1337 mg
|
Type
|
reactant
|
Smiles
|
BrCCCCCl
|
Name
|
|
Quantity
|
125 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at rt for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with water (100 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (3×100 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCCCCC1(SCCCS1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 550 mg | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |